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Introduction: Characterizing a Key Aliphatic Ketone
3-Tetradecanone (also known as ethyl undecyl ketone) is a long-chain aliphatic ketone with

the molecular formula C₁₄H₂₈O.[1] Its linear structure and carbonyl functionality make it a

subject of interest in various fields, including organic synthesis, metabolomics, and as a

potential volatile organic compound (VOC) biomarker. Accurate structural elucidation and purity

assessment are paramount for its application in any rigorous scientific endeavor. This guide

provides an in-depth analysis of the spectroscopic data of 3-tetradecanone, offering a detailed

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) profiles. The causality behind the observed spectral features will be explored, providing a

foundational understanding for researchers working with this and similar long-chain ketones.

Molecular Structure of 3-Tetradecanone

Caption: Chemical structure of 3-Tetradecanone.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides critical information regarding the molecular weight and

fragmentation pattern of a molecule, which is instrumental in its identification.
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Data Summary
The electron ionization (EI) mass spectrum of 3-tetradecanone exhibits a distinct

fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 212, corresponding to

the molecular weight of the compound (212.37 g/mol ).[2]

m/z Relative Intensity (%) Proposed Fragment

212 2.6 [M]⁺

183 29.0 [M-C₂H₅]⁺

85 29.9 [C₅H₉O]⁺

72 100.0 [C₄H₈O]⁺• (Base Peak)

57 88.4 [C₄H₉]⁺

43 43.1 [C₃H₇]⁺

Data sourced from ChemicalBook.[2]

Interpretation of the Mass Spectrum
The fragmentation of 3-tetradecanone under electron ionization is characteristic of aliphatic

ketones. The key fragmentation pathways are alpha-cleavage and the McLafferty

rearrangement.

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group.

For 3-tetradecanone, this can occur on either side of the carbonyl.

Cleavage of the ethyl group results in a fragment with m/z 183 ([M-29]⁺).

Cleavage of the undecyl chain results in a fragment with m/z 57.

McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds

with a sufficiently long alkyl chain containing a γ-hydrogen. The rearrangement involves the

transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the

cleavage of the α-β carbon-carbon bond. This results in the formation of a neutral alkene and
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a charged enol radical cation. For 3-tetradecanone, this rearrangement leads to the base

peak at m/z 72.[3]

3-Tetradecanone Molecular Ion (m/z 212)

Fragmentation Pathways Resulting Fragments

[CH₃(CH₂)₁₀COCH₂CH₃]⁺•

McLafferty Rearrangement

Alpha-Cleavage

[C₄H₈O]⁺• (m/z 72)

[M-C₂H₅]⁺ (m/z 183)

Click to download full resolution via product page

Caption: Key fragmentation pathways of 3-tetradecanone in mass spectrometry.

Experimental Protocol: Electron Ionization Mass
Spectrometry

Sample Preparation: A dilute solution of 3-tetradecanone is prepared in a volatile solvent

(e.g., methanol or hexane).

Injection: The sample is introduced into the mass spectrometer, typically via a gas

chromatograph (GC-MS) for separation and purification before ionization.

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron from the molecule to form a molecular

ion (M⁺).

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into

smaller, characteristic ions.

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1294971?utm_src=pdf-body
https://www.youtube.com/watch?v=deVAwFtpZxQ
https://www.benchchem.com/product/b1294971?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294971?utm_src=pdf-body
https://www.benchchem.com/product/b1294971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Data Summary
The IR spectrum of 3-tetradecanone is dominated by absorptions corresponding to its

carbonyl group and the long alkyl chain.

Wavenumber (cm⁻¹) Intensity Assignment

~1715 Strong C=O stretch (ketone)

2955-2850 Strong C-H stretch (alkane)

1465 Medium CH₂ bend (scissoring)

1375 Medium CH₃ bend (symmetric)

Characteristic absorption ranges are based on standard IR correlation tables.[4]

Interpretation of the IR Spectrum
C=O Stretch: The most prominent feature in the IR spectrum of 3-tetradecanone is a strong,

sharp absorption band around 1715 cm⁻¹. This is a classic signature of the carbonyl (C=O)

stretching vibration in an aliphatic ketone.[4] Its intensity is due to the large change in dipole

moment during the vibration.

C-H Stretch: Strong absorption bands in the region of 2955-2850 cm⁻¹ are characteristic of

the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the long

alkyl chain.[4]

C-H Bending: The spectrum also displays characteristic C-H bending (deformation)

vibrations. A medium intensity band around 1465 cm⁻¹ is attributable to the scissoring motion

of the CH₂ groups, while a band near 1375 cm⁻¹ corresponds to the symmetric bending of

the CH₃ groups.
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Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

Sample Preparation: As 3-tetradecanone is a low-melting solid, the spectrum can be

conveniently obtained as a melt. A small amount of the solid is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates and gently heated to melt, forming

a thin capillary film.

Background Spectrum: A background spectrum of the empty sample holder (or the KBr/NaCl

plates) is recorded to subtract any atmospheric or instrumental interferences.

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is

recorded.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Analysis
¹³C NMR spectroscopy provides information on the different carbon environments within a

molecule.

Data Summary
While a publicly available, peer-reviewed list of the precise chemical shifts for 3-tetradecanone
is not readily available, the expected chemical shifts can be predicted based on established

correlation tables for aliphatic ketones.[5][6]
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Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O (C3) 205-220

-CH₂-C=O (C2, C4) 30-45

-CH₂- chain 22-32

-CH₃ (C1, C14) 10-20

Predicted chemical shift ranges are based on general values for similar chemical environments.

[5][6]

Interpretation of the Predicted ¹³C NMR Spectrum
Carbonyl Carbon (C3): The carbon of the carbonyl group is the most deshielded carbon in

the molecule and is expected to appear significantly downfield, in the range of 205-220 ppm.

[5]

Alpha-Carbons (C2 and C4): The carbons directly attached to the carbonyl group (C2 and

C4) are also deshielded and are predicted to resonate in the 30-45 ppm region.

Alkyl Chain Carbons: The methylene (-CH₂-) carbons of the long undecyl chain will have

overlapping signals in the typical alkane region of 22-32 ppm.

Terminal Methyl Carbons (C1 and C14): The two terminal methyl carbons are the most

shielded and will appear furthest upfield, typically between 10 and 20 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: A solution of 3-tetradecanone is prepared by dissolving the sample in

a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard,

such as tetramethylsilane (TMS), is often added to set the 0 ppm reference point.

Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is

tuned to the ¹³C resonance frequency.

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the

resulting free induction decay (FID) signal is recorded. To enhance the signal-to-noise ratio,
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multiple scans are typically acquired and averaged. Proton decoupling is employed to

simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique

carbon environment.

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier

transform. The spectrum is then phased and baseline-corrected to produce the final ¹³C NMR

spectrum.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Analysis
¹H NMR spectroscopy is a powerful tool for determining the structure of a molecule by

providing information about the different proton environments.

Data Summary
The ¹H NMR spectrum of 3-tetradecanone in CDCl₃ shows distinct signals for the protons in

different positions relative to the carbonyl group and along the alkyl chain.

Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

a ~2.41 Triplet 2H

b ~2.39 Quartet 2H

c ~1.57 Multiplet 2H

d ~1.26 Broad Singlet 18H

e ~1.05 Triplet 3H

f ~0.88 Triplet 3H

Data sourced from ChemicalBook, recorded at 399.65 MHz in CDCl₃.[2]

Caption: ¹H NMR assignments for 3-Tetradecanone.

Interpretation of the ¹H NMR Spectrum
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Alpha-Protons (a and b): The protons on the carbons adjacent to the carbonyl group (α-

protons) are the most deshielded due to the electron-withdrawing effect of the carbonyl

oxygen. They appear as two distinct multiplets around 2.4 ppm.[7]

The protons at position a (on C4) are a triplet because they are coupled to the two protons

on the adjacent methylene group (C5).

The protons at position b (on C2) are a quartet due to coupling with the three protons of

the adjacent methyl group (C1).

Beta-Protons (c): The protons on the carbon β to the carbonyl group (C5) are found further

upfield around 1.57 ppm as a multiplet due to coupling with the protons on C4 and C6.

Alkyl Chain Protons (d): The protons of the long methylene chain (C6-C13) are all in very

similar chemical environments and overlap to form a large, broad singlet at approximately

1.26 ppm.

Terminal Methyl Protons (e and f):

The methyl protons at position e (on C1) are adjacent to the methylene group at C2, and

thus appear as a triplet around 1.05 ppm.

The terminal methyl protons at position f (on C14) are the most shielded protons in the

molecule and appear as a triplet around 0.88 ppm due to coupling with the adjacent

methylene group.
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¹H NMR Analysis Workflow

Acquire ¹H NMR Spectrum

Analyze Chemical Shifts (δ) Analyze Integration Values Analyze Signal Multiplicity

Assign Signals to Protons

Confirm Molecular Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Spectroscopic Signature of 3-Tetradecanone: A
Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294971#spectroscopic-data-of-3-tetradecanone-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1294971#spectroscopic-data-of-3-tetradecanone-nmr-ir-mass-spec
https://www.benchchem.com/product/b1294971#spectroscopic-data-of-3-tetradecanone-nmr-ir-mass-spec
https://www.benchchem.com/product/b1294971#spectroscopic-data-of-3-tetradecanone-nmr-ir-mass-spec
https://www.benchchem.com/product/b1294971#spectroscopic-data-of-3-tetradecanone-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294971?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

